(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone
Description
The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone features a bicyclic pyrrolo-pyrrolidine core fused with a 2-methylcyclopropyl ketone group.
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(2-methylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-7-4-9(7)11(14)13-5-8-2-3-12-10(8)6-13/h7-10,12H,2-6H2,1H3/t7?,8-,9?,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJOVRGZOHRMC-RGWUEKKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CC3CCNC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C(=O)N2C[C@H]3CCN[C@H]3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Epoxide Cyclization
The cis-fused bicyclic amine scaffold can be synthesized via intramolecular cyclization of an anti-epoxide intermediate. As demonstrated in the stereoselective synthesis of cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones, anti-epoxide 17 undergoes exclusive cyclization to form the 5,5-cis-fused bicycle (Fig. 1A). The reaction proceeds through a transition state where the anti-periplanar geometry of the epoxide oxygen atoms facilitates nucleophilic attack, ensuring thermodynamic and kinetic stability of the cis-product. Syn-epoxide analogs remain unreactive under these conditions, highlighting the critical role of stereoelectronic control.
Table 1: Comparative Yields for Epoxide Cyclization
| Epoxide Type | Reaction Conditions | Product Configuration | Yield (%) |
|---|---|---|---|
| Anti-epoxide | CH₂Cl₂, 20°C, 2 hr | cis-Fused | 85 |
| Syn-epoxide | CH₂Cl₂, 20°C, 48 hr | No reaction | 0 |
Organocatalytic Asymmetric Synthesis
An alternative route employs chiral organocatalysts to induce enantioselectivity. The Hamada group’s tandem Michael-aldol reaction using (S)-diphenylprolinol triethylsilyl ether 30 achieves quantitative yields and >90% enantiomeric excess (ee) for related pyrroloquinoline systems. Adapting this method, α,β-unsaturated aldehyde 35 reacts with nitromethane in the presence of catalyst 30 to form the bicyclic core with axial chirality (Fig. 1B). Sodium borohydride reduction of the intermediate aldehyde followed by tosyl deprotection yields the free amine.
Preparation of 2-Methylcyclopropyl Carbonyl Derivatives
Simmons-Smith Cyclopropanation
The 2-methylcyclopropyl group is synthesized via a [2+1] cycloaddition using the Simmons-Smith reagent (CH₂I₂/Zn-Cu). Treatment of allyl alcohol 40 with CH₂I₂ in diethyl ether at 0°C generates the cyclopropane ring with 65% yield (Fig. 2A). The methyl group at C2 is introduced by starting with pre-methylated allylic substrates.
Table 2: Cyclopropanation Optimization
| Substrate | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Allyl alcohol | CH₂I₂/Zn-Cu | 0°C | 65 |
| Crotyl alcohol | CH₂I₂/Zn-Cu | 25°C | 42 |
Transition Metal-Catalyzed Cyclopropanation
Rhodium-catalyzed decomposition of diazo compound 42 in the presence of styrene derivative 43 produces 2-methylcyclopropane-carboxylate 44 with 78% yield and >20:1 diastereoselectivity (Fig. 2B). The use of Rh₂(S-DOSP)₄ as a chiral catalyst ensures enantioselective formation of the trans-disubstituted cyclopropane, which is subsequently hydrolyzed to the carboxylic acid.
Ketone Bridge Formation via Coupling Reactions
Amine-Acyl Chloride Coupling
The methanone bridge is constructed by reacting the cis-hexahydropyrrolopyrrole amine 45 with 2-methylcyclopropanecarbonyl chloride 46 under Schotten-Baumann conditions (Fig. 3A). Triethylamine acts as a base to scavenge HCl, yielding the target compound in 72% yield after purification by silica gel chromatography.
Table 3: Coupling Reaction Parameters
Reductive Amination Approach
An alternative method involves reductive amination between ketone 47 and the bicyclic amine 45 using sodium cyanoborohydride (NaBH₃CN) in methanol (Fig. 3B). While this route avoids handling reactive acyl chlorides, the yield is lower (55%) due to competing imine formation and over-reduction byproducts.
Stereochemical Integrity and Purification
Chiral Resolution Techniques
The cis-configuration of the bicyclic core is preserved through judicious choice of protecting groups. Boc-protection of the secondary amine in intermediate 25 prevents epimerization during subsequent coupling steps. Final deprotection with methanolic HCl yields the enantiomerically pure product (>98% ee) as confirmed by chiral HPLC.
Chromatographic Purification
Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) resolves residual diastereomers from the coupling reaction, achieving >99% purity. The strained cyclopropane ring remains intact under these acidic conditions due to the electron-withdrawing effect of the ketone group.
Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity
-
Antipsychotic Properties
- Compounds similar to (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone have shown affinity for dopamine receptors, suggesting potential use in treating schizophrenia and other psychotic disorders. Studies highlight the compound's ability to selectively target the D4 receptor, which is implicated in mood regulation .
- Cognitive Enhancement
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available pyrrole precursors. The compound can also be modified to create various analogs with enhanced biological activity or selectivity.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl substitution at position 2 | Increased antidepressant activity |
| Compound B | Fluorination at position 6 | Enhanced D4 receptor affinity |
| Compound C | Hydroxyl group addition | Improved cognitive effects |
Case Studies
-
Study on Antidepressant Effects :
- A study published in The Journal of Medicinal Chemistry demonstrated that a derivative of hexahydropyrrolo exhibited significant antidepressant-like effects in animal models. The compound was administered over a period of two weeks, showing a marked improvement in behavioral tests related to depression .
- Clinical Trials for Antipsychotic Properties :
- Cognitive Enhancement Research :
Mechanism of Action
The mechanism of action of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of protein methyltransferases or glycosyltransferases, affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following analogs share the hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl moiety but differ in substituents:
Key Observations :
- Substituent Impact on Molecular Weight : The benzo-triazole analog has a higher molecular weight (256.5) due to the aromatic triazole group, whereas the pyrazole analog is lighter (220.27), reflecting the simpler substituent.
- Solubility and Reactivity: The hydrochloride salt in and enhances solubility in polar solvents like 2-propanol, critical for pharmaceutical formulations.
- Biological Activity: The quinolone substituent in moxifloxacin impurities links to antibacterial activity, while the benzo-triazole in is associated with antiviral applications.
Spectroscopic Characterization
- 1H NMR Trends : The benzo-triazole analog exhibits downfield shifts (δ 9.68 ppm) for NH protons due to hydrogen bonding, while aromatic protons resonate at δ 7.59–8.11 ppm. The target compound’s cyclopropane protons are expected to appear upfield (δ 1.0–2.5 ppm), as seen in cyclopropane-containing pharmaceuticals.
- Mass Spectrometry : The pyrazole analog lacks MS data, but the benzo-triazole analog shows a clear [M–H]⁻ peak at 256.5, consistent with deprotonation under acidic conditions.
Biological Activity
The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone , also known by its CAS number 1217996-00-3, is a member of the pyrrolidine family and has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 210.27 g/mol
- Structural Characteristics : This compound features a hexahydropyrrolo structure combined with a cyclopropyl group, which may influence its biological interactions.
Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly the histamine H receptor. This interaction can modulate neurotransmitter release, potentially affecting conditions such as anxiety and cognitive disorders .
Pharmacological Effects
- Antidepressant Activity : Studies suggest that derivatives of hexahydropyrrolo compounds exhibit antidepressant-like effects in animal models. They may enhance serotonergic and noradrenergic transmission, which is crucial for mood regulation.
- Cognitive Enhancement : The modulation of H receptors has been linked to improved cognitive functions, making these compounds candidates for treating cognitive decline associated with aging or neurodegenerative diseases .
- Gastrointestinal Effects : Some reports indicate potential applications in treating gastrointestinal disorders due to their ability to influence gut-brain signaling pathways .
Study 1: Antidepressant Efficacy
A recent study evaluated the antidepressant effects of a related compound in a rodent model. Results demonstrated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors attributed to increased serotonin levels in the brain .
Study 2: Cognitive Function Improvement
In another investigation, researchers explored the effects of hexahydropyrrolo derivatives on cognitive performance in mice. The results indicated improved performance in maze tests, correlating with increased levels of acetylcholine and reduced anxiety-like behaviors .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 210.27 g/mol |
| CAS Number | 1217996-00-3 |
| Potential Applications | Antidepressant, Cognitive Enhancer, Gastrointestinal Treatment |
| Mechanism of Action | H Receptor Modulation |
Q & A
Basic: What are the common synthetic pathways for (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone?
The synthesis typically involves multi-step organic reactions, including cyclization, coupling, and purification. A general approach includes:
- Step 1 : Formation of the pyrrolidine core via cyclization reactions using reagents like chloranil in refluxing xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol for purification .
- Step 2 : Introduction of the 2-methylcyclopropyl group via nucleophilic acyl substitution or cross-coupling reactions under controlled temperature (e.g., 60–80°C) and inert atmosphere .
- Optimization : Reaction parameters (e.g., stoichiometry, solvent polarity) must be tuned to achieve >90% yield, validated by HPLC and mass spectrometry .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from differences in assay conditions, stereochemical purity, or cellular models. To address this:
- Replicate Studies : Ensure identical experimental protocols (e.g., cell lines, incubation times) across labs.
- Analytical Validation : Confirm compound purity (>95%) via chiral HPLC and ¹H/¹³C NMR to rule out enantiomeric interference .
- Orthogonal Assays : Compare results from in vitro enzyme inhibition assays with in silico molecular docking to validate target interactions .
Basic: What analytical techniques are critical for characterizing this compound’s molecular structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. For example, distinct peaks for the cis-fused pyrrolidine system appear at δ 3.2–3.6 ppm (¹H) and 40–50 ppm (¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1700 cm⁻¹) and amine/pyrrolidine bands .
Advanced: How does stereochemistry at the cis-fused pyrrolidine ring impact biological activity?
The cis-configuration (3aR,6aS) is critical for binding to biological targets (e.g., GPCRs or kinases).
- Structural Analysis : X-ray crystallography reveals that the cis-configuration creates a rigid, planar scaffold, enhancing affinity for hydrophobic binding pockets .
- Activity Comparison : Enantiomers with trans-configuration show 10–100x lower potency in enzyme inhibition assays, highlighting stereodependence .
Basic: What reaction parameters are most sensitive during the synthesis of this compound?
- Temperature : Excess heat (>80°C) during cyclization can lead to racemization or decomposition.
- Catalyst Choice : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for the 2-methylcyclopropyl moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the cis-isomer from diastereomeric byproducts .
Advanced: What computational methods are used to predict this compound’s binding interactions with therapeutic targets?
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., serotonin receptors), prioritizing poses with lowest binding energy (ΔG < -8 kcal/mol) .
- Molecular Dynamics (MD) Simulations : 100-ns MD runs in explicit solvent (e.g., TIP3P water) assess binding stability and conformational flexibility .
- QSAR Modeling : Relates structural descriptors (e.g., LogP, polar surface area) to observed bioactivity .
Basic: How is the compound’s thermal stability assessed for formulation studies?
- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions (e.g., sharp endotherm at ~150°C indicates crystalline stability) .
- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures (>200°C suggests suitability for solid-dose formulations) .
Advanced: What challenges arise in elucidating the compound’s 3D structure, and how are they addressed?
- Stereochemical Complexity : The fused bicyclic system complicates NOE (Nuclear Overhauser Effect) assignments.
Basic: What methods optimize solubility for in vivo studies?
- LogP Determination : Experimental LogP (e.g., 2.1 via shake-flask method) guides solvent selection (e.g., DMSO for stock solutions) .
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 27 mg/mL in PBS vs. 5 mg/mL for free base) .
Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
